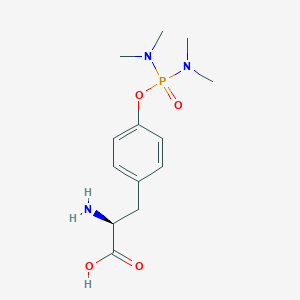
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid is a complex organic compound that features both amino and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino acids followed by the introduction of the phosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The phosphoryl group is particularly important for its ability to participate in phosphorylation reactions, which are critical for regulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the phosphoryl group.
(S)-2-amino-3-(4-nitrophenyl)propanoic acid: Similar structure but contains a nitro group instead of a phosphoryl group.
Uniqueness
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid is unique due to the presence of the bis(dimethylamino)phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous.
Actividad Biológica
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid, often referred to as a phosphonated amino acid, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a phosphonate moiety, which is known to influence various biological processes. The following sections explore the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₅P
- Molecular Weight : 307.27 g/mol
- IUPAC Name : this compound
This structure features a central amino acid backbone with a phosphonate group attached to a phenolic ring, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
-
Inhibition of Protein Kinases :
- The phosphonate group can mimic phosphate groups in ATP, allowing it to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
-
Impact on Neurotransmitter Systems :
- Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.
Biological Activity Summary Table
Case Study 1: Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with the compound led to significant inhibition of cell growth in breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines demonstrated that this compound could enhance neuronal survival under stress conditions, such as oxidative stress. The proposed mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
Propiedades
Fórmula molecular |
C13H22N3O4P |
|---|---|
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H22N3O4P/c1-15(2)21(19,16(3)4)20-11-7-5-10(6-8-11)9-12(14)13(17)18/h5-8,12H,9,14H2,1-4H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
LSIBYCFGZDTEDL-LBPRGKRZSA-N |
SMILES isomérico |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















